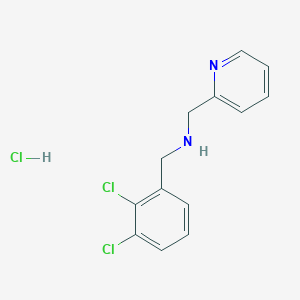

![molecular formula C14H21N5 B5500637 4-amino-2-(1-pyrrolidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile](/img/structure/B5500637.png)

4-amino-2-(1-pyrrolidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-2-(1-pyrrolidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile is a chemical compound involved in the synthesis of various derivatives and analogs, with potential applications in different fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of related compounds involves complex reactions. For instance, the aminomethylation of similar compounds like 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde in ethanol results in the formation of new derivatives (Khrustaleva et al., 2018). Another approach involves the synthesis of Schiff bases from similar compounds using inexpensive and readily available reagents (Abdel-Mohsen & Hussein, 2014).

Molecular Structure Analysis

The molecular structure of these compounds often involves spirocyclic frameworks. For example, compounds like 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane are characterized by single-crystal X-ray diffraction to understand their structural details (Zhu, 2011).

Chemical Reactions and Properties

These compounds undergo various chemical reactions leading to diverse derivatives. For example, the reaction of similar compounds with different reagents leads to the formation of new heterocyclic compounds (Bergner et al., 2009). Their reactivity under different conditions can result in a wide range of chemical properties.

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, and solubility, are often influenced by their molecular structure. However, specific data on the physical properties of this compound is not readily available in the cited research.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are key areas of interest. The electrochemistry of related compounds like 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has been studied to understand their redox behavior (Abou-Elenien et al., 1991).

Applications De Recherche Scientifique

Transformation and Synthesis of Heterocycles

Researchers have studied the transformation of related compounds, leading to the formation of fused heterocycles like 4-halogen-3-hydroxy-1,3-dihydrofuro[3,4-c]pyridin-1-ones and octahydropyrrolo[3,4-c]pyrrole-1,3,4,6-tetraones (Fedoseev et al., 2016). This indicates potential for diverse applications in synthetic chemistry and drug development.

Aminomethylation Reactions

The aminomethylation of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride has been explored to form derivatives with potential applications in medicinal chemistry (Khrustaleva et al., 2017).

Anticancer and Antidiabetic Applications

A study has demonstrated the use of related compounds in the development of novel series of anticancer and antidiabetic agents. These derivatives have shown significant activity against human breast and liver carcinoma cell lines (Flefel et al., 2019).

Spirocyclization in Pyridine Substrates

Research into the intramolecular spirocyclization of pyridine substrates, a process related to the synthesis of 4-amino-2-(1-pyrrolidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile, has been reported. This is relevant for the construction of diazaspiro undecane derivatives (Parameswarappa & Pigge, 2011).

Biological Activity and Synthesis

A review has highlighted the biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, which are structurally related to the compound . They have potential for treating obesity, pain, and various disorders (Blanco‐Ania et al., 2017).

Green Synthetic Approach

A green, novel, and efficient protocol has been developed for the synthesis of Schiff bases from 4-amino-2-thioxo-1,3-diazaspiro[5.5]undec-4-ene-5-carbonitrile, indicating environmentally friendly processes in synthesizing compounds with anti-inflammatory properties (Abdel-Mohsen & Hussein, 2014).

Antibacterial Agents

Research into fluoroquinolone antibacterials substituted at the 7-position with spiroamines, such as 2,7-diazaspiro[4.4]nonane, has revealed potent Gram-positive and Gram-negative activity. This suggests a pathway for developing new antibacterial drugs (Culbertson et al., 1990).

Propriétés

IUPAC Name |

4-amino-2-pyrrolidin-1-yl-1,3-diazaspiro[5.5]undeca-1,4-diene-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5/c15-10-11-12(16)17-13(19-8-4-5-9-19)18-14(11)6-2-1-3-7-14/h1-9,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVFHQVIULKYLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=C(NC(=N2)N3CCCC3)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5500555.png)

![5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5500559.png)

![N-[3-({[(4-ethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5500567.png)

![(3R*,3aR*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5500582.png)

![1-methyl-6-propyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500596.png)

![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5500607.png)

![N-benzyl-4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B5500611.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea](/img/structure/B5500612.png)

![methyl N-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate](/img/structure/B5500613.png)

![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5500647.png)